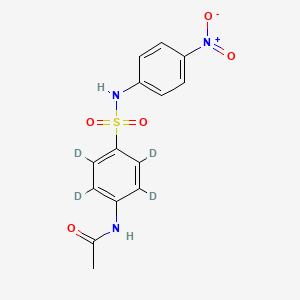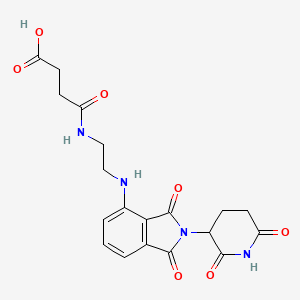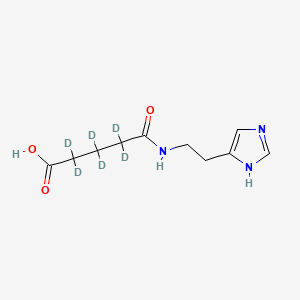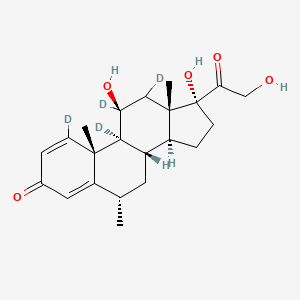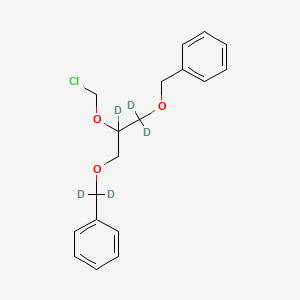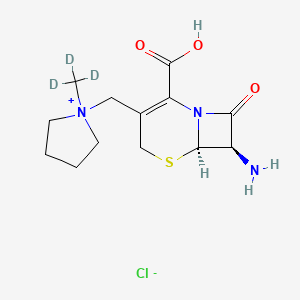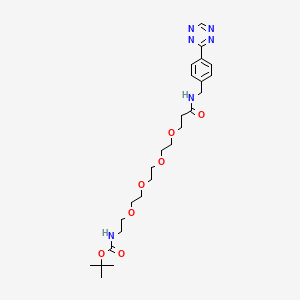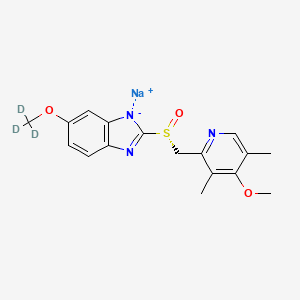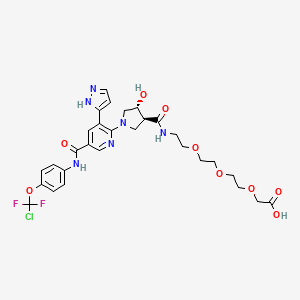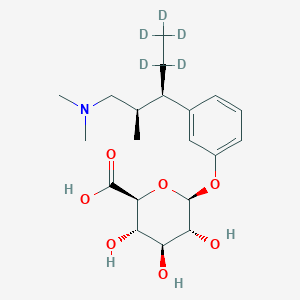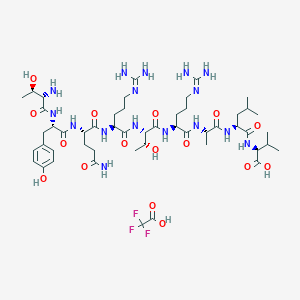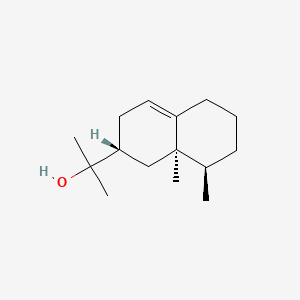
5-epi-Jinkoheremol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-epi-Jinkoheremol is a sesquiterpene compound with potent fungicidal activity. It is derived from plants, specifically from the Apocynaceae family, such as Catharanthus roseus . This compound has shown more potent fungicidal activity compared to validamycin .
Preparation Methods
The synthesis of 5-epi-Jinkoheremol involves the conversion of farnesyl pyrophosphate to the sesquiterpene this compound through the action of specific cytochrome P450 enzymes . The synthetic route includes regio- and stereospecific hydroxylation, dealkylation, isomerization, aryl migration, ring opening, and ring forming reactions
Chemical Reactions Analysis
5-epi-Jinkoheremol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives such as debneyol.
Reduction: Specific reduction reactions can be employed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions under certain conditions.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions include hydroxylated derivatives and other modified sesquiterpenes .
Scientific Research Applications
5-epi-Jinkoheremol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-epi-Jinkoheremol involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved include specific enzymes and proteins in the fungal cell membrane that are essential for maintaining membrane structure and function .
Comparison with Similar Compounds
5-epi-Jinkoheremol is unique due to its potent fungicidal activity compared to other similar compounds. Some similar compounds include:
Validamycin: A known antifungal agent, but less potent than this compound.
Debneyol: A hydroxylated derivative of this compound with similar antifungal properties.
These compounds share similar biosynthetic pathways and structural features but differ in their potency and specific applications.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h8,11,13,16H,5-7,9-10H2,1-4H3/t11-,13-,15-/m1/s1 |
InChI Key |
KEBVXBNFLKYWDP-UXIGCNINSA-N |
Isomeric SMILES |
C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(C)(C)O |
Canonical SMILES |
CC1CCCC2=CCC(CC12C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


